molecular formula C16H19N3O3S B2471955 2-(5,6-dimethyl-4-oxohydropyrimidin-2-ylthio)-N-(4-ethoxyphenyl)acetamide CAS No. 728032-44-8

2-(5,6-dimethyl-4-oxohydropyrimidin-2-ylthio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2471955
CAS No.: 728032-44-8
M. Wt: 333.41
InChI Key: JOILGJQSFHODCS-UHFFFAOYSA-N
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Description

2-(5,6-dimethyl-4-oxohydropyrimidin-2-ylthio)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl and oxo groups, a thioether linkage, and an ethoxyphenyl group. Compounds of this nature are often explored for their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-dimethyl-4-oxohydropyrimidin-2-ylthio)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized through cyclization reactions.

    Introduction of Dimethyl and Oxo Groups: The dimethyl and oxo groups can be introduced via alkylation and oxidation reactions.

    Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with an ethoxyphenyl acetic acid derivative to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage.

    Reduction: Reduction reactions could target the oxo group on the pyrimidine ring.

    Substitution: The aromatic ring and the pyrimidine ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be explored for its potential as an enzyme inhibitor or as a ligand for receptor studies.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5,6-dimethyl-4-oxohydropyrimidin-2-ylthio)-N-(4-ethoxyphenyl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-oxo-4H-pyrimidin-2-ylthio)-N-phenylacetamide
  • 2-(5-methyl-4-oxopyrimidin-2-ylthio)-N-(4-methoxyphenyl)acetamide
  • 2-(6-methyl-4-oxopyrimidin-2-ylthio)-N-(4-ethoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-(5,6-dimethyl-4-oxohydropyrimidin-2-ylthio)-N-(4-ethoxyphenyl)acetamide lies in its specific substitution pattern on the pyrimidine ring and the presence of the ethoxyphenyl group. These structural features may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-4-22-13-7-5-12(6-8-13)18-14(20)9-23-16-17-11(3)10(2)15(21)19-16/h5-8H,4,9H2,1-3H3,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOILGJQSFHODCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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